5-Azidonorvaline
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Overview
Description
5-Azidonorvaline is a non-canonical amino acid that features an azide functional group. This compound is of significant interest in the field of chemical biology due to its unique properties and potential applications. The azide group in this compound serves as a bioorthogonal chemical handle, making it a valuable tool for various biochemical and bioconjugation efforts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azidonorvaline typically involves the introduction of the azide group into the amino acid structure. One common method is the copper-catalyzed diazo transfer reaction, where an amine is converted to an azide. This method is efficient and can be completed within a few days .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned copper-catalyzed diazo transfer reaction. This method is scalable and can be adapted for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Azidonorvaline undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as thiols or phosphines.
Common Reagents and Conditions:
Reduction: Thiols or phosphines are commonly used as reducing agents.
Click Chemistry: Copper(I) catalysts are often employed to facilitate the azide-alkyne cycloaddition reaction.
Major Products Formed:
Reduction: The primary product is the corresponding amine.
Click Chemistry: The major product is a triazole derivative.
Scientific Research Applications
5-Azidonorvaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Azidonorvaline primarily involves its azide group, which serves as a reactive handle for bioorthogonal chemistry. The azide group can undergo specific reactions under physiological conditions without interfering with native biological processes. This allows for the precise modification and labeling of biomolecules, facilitating various biochemical studies and applications .
Comparison with Similar Compounds
Azidohomoalanine: Another non-canonical amino acid with an azide group, used for similar applications in protein labeling and modification.
Azidoalanine: A shorter-chain analog of 5-Azidonorvaline, also used in bioorthogonal chemistry.
Uniqueness of this compound: this compound is unique due to its specific structure, which allows for efficient incorporation into proteins and other biomolecules. Its longer chain compared to azidoalanine provides additional flexibility and potential for diverse applications in chemical biology .
Properties
IUPAC Name |
(2S)-2-amino-5-azidopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O2/c6-4(5(10)11)2-1-3-8-9-7/h4H,1-3,6H2,(H,10,11)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUARUCAREKTRCL-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935463 |
Source
|
Record name | 5-Azidonorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156463-09-1 |
Source
|
Record name | 5-Azido-L-norvaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156463091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Azidonorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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